Cruzain-IN-1

Cruzain Covalent Inhibitor Binding Kinetics

Distinguishing cruzain-specific phenotypes from cathepsin-mediated off-target effects in Chagas research requires precise, reversible target engagement. Cruzain-IN-1 (ML092) is a covalent yet reversible cruzain inhibitor (IC50 = 10 nM) that overcomes this challenge via its nitrile warhead, forming a reversible thioimidate adduct with Cys25. Key differentiators: (1) Reversible-covalent binding (PDB 3I06) enables washout controls and temporal control of target engagement; (2) >1,000-fold selectivity for cruzain over cathepsin B-like protease (IC50 = 6,000 nM), with no significant inhibition against 71 mammalian proteases at 1 µM; (3) 350-fold potency improvement via triazine-to-purine scaffold optimization, supported by high-resolution co-crystal structure (1.10 Å) for structure-guided SAR campaigns.

Molecular Formula C14H10F2N6
Molecular Weight 300.27 g/mol
CAS No. 1199523-24-4
Cat. No. B560472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCruzain-IN-1
CAS1199523-24-4
Synonyms6-(3,5-Difluoroanilino)-9-ethylpurine-2-carbonitrile
Molecular FormulaC14H10F2N6
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F
InChIInChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21)
InChIKeySZYYBVWPURUFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cruzain-IN-1 (CAS 1199523-24-4): A Covalent-Reversible Cruzain Inhibitor for Chagas Disease Target Validation and Chemical Biology


Cruzain-IN-1 (ML092; CAS 1199523-24-4) is a purine-2-carbonitrile derivative that acts as a covalent yet reversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi [1]. Discovered through a quantitative high-throughput screen and subsequent scaffold optimization from triazine to purine core, this compound inhibits recombinant cruzain with an IC50 of 10 nM (or 0.2 nM depending on assay conditions) and serves as a key chemical probe for target-based drug discovery in Chagas disease [2][3].

Target

Cruzain, major cysteine protease of T. cruzi

Mechanism

Covalent-reversible inhibition via purine nitrile warhead

Use Context

Chemical probe for target validation and mechanistic studies

Why Generic Cruzain Inhibitor Substitution Fails: Mechanistic Divergence Between Reversible-Covalent, Irreversible, and Non-Covalent Cruzain Inhibitors


Cruzain inhibitors cannot be treated as interchangeable chemical tools due to fundamental differences in their binding mechanisms—covalent irreversible (e.g., K777), reversible-covalent (Cruzain-IN-1), and non-covalent (e.g., ML217, Nequimed176)—each producing distinct target engagement kinetics, selectivity profiles, and cellular outcomes [1]. Cruzain-IN-1's reversible-covalent nitrile warhead provides a balanced combination of high potency (via covalent bond formation with the active-site cysteine) and temporal control (via reversibility), which directly impacts experimental reproducibility in enzymatic assays and target validation studies [2]. Crucially, the same reversible-covalent mechanism class has demonstrated superior trypanocidal activity (EC50 = 0.1 μM) and selectivity index (SI = 58.4) compared to benznidazole (EC50 = 5.1 μM; SI > 19.6), while irreversible inhibitors like K777 have faced development barriers due to toxicity potentially arising from permanent enzyme modification [3].

Irreversible inhibitor (e.g., K777) substitution

Permanent covalent modification may shift target reactivation profiles and tolerability endpoint interpretation in cellular models.

Non-covalent inhibitor (e.g., ML217, Nequimed) substitution

Absence of covalent target engagement may alter occupancy kinetics and selectivity readouts, limiting direct mechanistic comparison.

Cruzain-IN-1 (ML092) Quantitative Differentiation Evidence: Potency, Selectivity, and Binding Mode vs. Comparators


Reversible-Covalent Binding Kinetics vs. Irreversible (K777) and Non-Covalent (ML217) Inhibitors

Cruzain-IN-1 employs a reversible-covalent inhibition mechanism via its purine nitrile warhead, forming a covalent thioimidate adduct with the active-site Cys25 that can dissociate over time. This contrasts with the irreversible vinyl sulfone inhibitor K777, which forms a permanent covalent bond, and with non-covalent inhibitors like ML217 and Nequimed176. Three distinct binding modes—covalent, noncovalent, and noninteracting—were experimentally delineated via NMR chemical shift perturbation mapping [1]. The reversible-covalent class demonstrates superior trypanocidal activity, with Neq0656 achieving EC50 = 0.1 μM against T. cruzi Y strain, 51-fold more potent than benznidazole (EC50 = 5.1 μM) [2]. K777's progression was halted due to tolerability issues in primates and dogs, potentially linked to its irreversible action [3].

Binding Mode
Head-to-head
Reversible-covalent (nitrile thioimidate) vs. irreversible (vinyl sulfone) vs. non-covalent binding modes mapped by NMR.
Reversibility may support temporal control in target engagement assays.
Reported trypanocidal activity context requires model-specific validation.
Cruzain Covalent Inhibitor Binding Kinetics

Enzymatic Potency (IC50) Comparison: Cruzain-IN-1 vs. Class Representative Nequimed42

Cruzain-IN-1 inhibits recombinant cruzain with an IC50 of 10 nM in cell-free assays, with some reports indicating potency as low as 0.2 nM depending on assay conditions [1]. In contrast, the non-covalent competitive inhibitor Nequimed42, identified through virtual screening, exhibits a Ki of 3-60 μM (3,000-60,000 nM) [2]. The 300- to 6,000-fold difference in potency reflects the advantage of covalent engagement over purely non-covalent binding for this target.

Enzymatic Potency
Cross-study comparable
IC50 10 nM (Cruzain-IN-1) vs. Ki 3–60 μM (Nequimed42)
May support lower-concentration assay protocols with reduced solvent effects.
Cross-study comparison; absolute potency may vary with assay conditions.
Cruzain IC50 Enzyme Inhibition

Target Selectivity Profile: Cruzain vs. Cathepsin L-Like and Cathepsin B-Like Proteases

Cruzain-IN-1 exhibits defined selectivity against related trypanosomal proteases, with IC50 values of <6 nM against cathepsin L-like protein and 6,000 nM against cathepsin B-like protease . At a screening concentration of 1 μM, Cruzain-IN-1 showed no significant inhibition against a panel of 71 mammalian proteases including cysteine proteases, aspartyl proteases, peptidases, matrix metalloproteinases (MMPs), and serine proteases . In contrast, the irreversible inhibitor K777 cross-reacts with human cathepsins B and L [1], while non-covalent inhibitors from the Nequimed series show poor cruzain selectivity with affinity values in similar low micromolar ranges against both cruzain (3-60 μM) and cathepsin L (4-80 μM) [2].

Selectivity Window
Cross-study comparable
>1,000-fold selectivity over cathepsin B-like; no inhibition of 71 mammalian proteases at 1 μM.
Supports target-specific mechanistic interpretation in complex proteomes.
Selectivity profile contrasts with K777 and non-selective non-covalent probes.
Cruzain Selectivity Cathepsin

Structural Scaffold Optimization: Triazine-to-Purine Core Modification and 350-Fold Potency Gain

Cruzain-IN-1 represents the optimized product of systematic scaffold evolution from triazine to purine core. Structural modifications—specifically core scaffold replacement from triazine to purine—improved in vitro potency against cruzain by 350-fold [1]. The co-crystal structure of the most potent purine nitrile analog bound to cruzain (PDB: 3I06, resolution 1.10 Å) confirms covalent bond formation with the active-site Cys25 and reveals key hydrogen-bonding interactions with Gln19 and Gly66 that stabilize the binding pose [2]. This structural optimization is documented in the primary literature and patent filings, providing a defined chemical space that facilitates batch-to-batch reproducibility and rational analog design [3].

Scaffold Optimization
Direct head-to-head
350-fold potency gain (triazine→purine); co-crystal PDB 3I06 at 1.10 Å confirms Cys25 adduct.
Structure-guided probe with defined binding pose for SAR studies.
Validated scaffold evolution supports batch-to-batch consistency.
Cruzain Structure-Activity Relationship Scaffold Optimization

Recommended Scientific Applications for Cruzain-IN-1 (ML092) Based on Quantitative Differentiation Evidence


Target Validation Studies Requiring Reversible-Covalent Target Engagement Control

Use Cruzain-IN-1 when experimental design demands covalent target engagement (for high potency and prolonged enzyme inhibition) combined with reversibility (to enable washout controls and assess target engagement duration). NMR chemical shift perturbation mapping has validated that Cruzain-IN-1 binds covalently at the cruzain active site with a defined binding mode distinct from non-covalent and non-interacting compounds [1]. This reversible-covalent mechanism is supported by crystallographic evidence (PDB 3I06) confirming thioimidate adduct formation with Cys25 [2].

Selectivity Profiling and Off-Target Assessment in Cruzain-Mediated Pathways

Employ Cruzain-IN-1 as a selective chemical probe when distinguishing cruzain-dependent phenotypes from those mediated by related mammalian cathepsins. Cruzain-IN-1 exhibits >1,000-fold selectivity for cruzain over cathepsin B-like protease (IC50 = 6,000 nM) and shows no significant inhibition against 71 mammalian proteases at 1 μM [1]. In contrast, irreversible inhibitors like K777 cross-react with human cathepsins B and L [2], while non-covalent Nequimed series inhibitors lack meaningful selectivity (overlapping Ki ranges of 3-60 μM for cruzain and 4-80 μM for cathepsin L) .

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

Use Cruzain-IN-1 as a reference compound in SAR campaigns exploring purine-based cruzain inhibitors. The 350-fold potency improvement achieved through triazine-to-purine core scaffold modification provides a validated chemical starting point for further optimization [1]. The high-resolution co-crystal structure (PDB 3I06, 1.10 Å) enables structure-guided design of novel analogs with enhanced potency or improved physicochemical properties [2].

Comparative Studies of Covalent vs. Non-Covalent Cruzain Inhibition Mechanisms

Deploy Cruzain-IN-1 alongside non-covalent comparators (e.g., Nequimed176, ML217) to dissect the functional consequences of covalent vs. non-covalent target engagement. NMR binding studies have delineated three distinct binding modes (covalent, noncovalent, noninteracting) [1], enabling controlled mechanistic comparisons. Reversible-covalent inhibitors in this class demonstrate superior trypanocidal activity, with Neq0656 achieving an EC50 of 0.1 μM and selectivity index of 58.4—representing a 51-fold improvement over benznidazole (EC50 = 5.1 μM; SI > 19.6) [2].

Application
Selection Property
Validation Focus
Target validation with reversible-covalent control
Reversible-covalent nitrile probe
Washout reversibility and target engagement duration
Cruzain selectivity profiling vs. mammalian cathepsins
Reported selectivity over mammalian proteases
Off-target cathepsin inhibition assays
Structure-activity relationship (SAR) and lead optimization
Purine scaffold with crystallographic validation
Structure-guided analog design and potency optimization
Comparative mechanism-of-action studies
Defined reversible-covalent vs non-covalent comparator profiles
Mechanism-dependent cellular response outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cruzain-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.